![molecular formula C10H11N3O2 B2980528 2-[(3-甲基-1H-1,2,4-三唑-5-基)甲氧基]苯酚 CAS No. 1385694-38-1](/img/structure/B2980528.png)

2-[(3-甲基-1H-1,2,4-三唑-5-基)甲氧基]苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

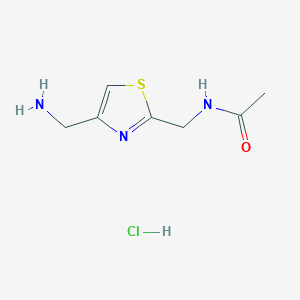

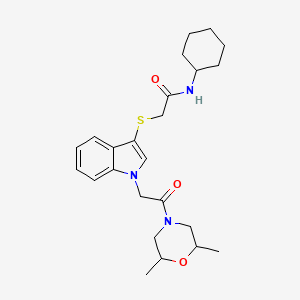

The compound “2-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]phenol” is a derivative of 1,2,4-triazole . It’s a complex organic compound that contains a phenol group (a hydroxyl group attached to a benzene ring) and a 1,2,4-triazole group (a type of heterocyclic compound) linked by a methoxy group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, p-cymene Ru (II) complexes with 2- (N-methyl-1H-1,2,4-triazol-3-yl)pyridines have been synthesized . The structures of these complexes were established based on the results of elemental analysis, IR and NMR spectra, and X-ray diffraction studies .Molecular Structure Analysis

The molecular structure of “2-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]phenol” can be inferred from its name. It contains a phenol group, a methoxy group, and a 1,2,4-triazole group with a methyl group at the 3rd position .科学研究应用

- Researchers have explored the anticancer potential of this compound. For instance, p-cymene Ru(II) complexes containing 2-(N-methyl-1H-1,2,4-triazol-3-yl)pyridine and 2-(N-methyl-1H-1,2,4-triazol-5-yl)pyridine were synthesized and characterized . These complexes were tested against human ovarian cancer cell lines (A2780 and A2780cis), revealing their anticancer activity.

- In biological studies, certain derivatives of 1-(benzyl)-1H-1,2,3-triazole, which share structural similarities with our compound, were found to induce apoptosis in breast cancer cells (BT-474) through detailed assays . This suggests a potential role in cancer therapy.

- A polytriazolylamine ligand, similar in structure to our compound, was shown to stabilize copper(I) complexes, enhancing their catalytic effect in azide-acetylene cycloaddition reactions . This highlights its utility in catalysis.

- Another related compound, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole, demonstrated potent antiproliferative effects against MV4-11 cells . This suggests a broader role in inhibiting cell growth.

- The wide use of 1,2,4-triazole-derived ligands stems from their unique structure and substituent versatility. These ligands can influence coordination behavior, leading to both bridging and chelating complexes .

- While research has focused on some isomers of proligands, complexes of 2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine remain unexplored . Investigating these isomers could reveal novel applications.

Anticancer Properties

Apoptosis Induction

Catalysis Enhancement

Antiproliferative Activity

Chelating Ligands

Unexplored Isomers

未来方向

作用机制

Target of Action

It is known that triazole derivatives have been widely studied for their anticancer properties . They are believed to interact with various cellular targets, including enzymes and receptors, to exert their effects .

Mode of Action

It is suggested that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding can lead to changes in the enzyme’s activity, potentially inhibiting its function and leading to cell death in cancer cells .

Biochemical Pathways

Given their potential anticancer activity, it is likely that they impact pathways related to cell growth and proliferation .

Result of Action

Based on the anticancer properties of similar triazole derivatives , it is possible that these compounds could lead to cell death in cancer cells. This could be a result of the inhibition of key enzymes, leading to disruption of essential cellular processes.

属性

IUPAC Name |

2-[(5-methyl-1H-1,2,4-triazol-3-yl)methoxy]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-7-11-10(13-12-7)6-15-9-5-3-2-4-8(9)14/h2-5,14H,6H2,1H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXVJARQNALLBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)COC2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[benzyl(methyl)amino]-N-(3-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2980448.png)

![ethyl 2-(2-((4-(2,3-dimethylphenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2980450.png)

![N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2980451.png)

![N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2980454.png)

![1-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2980457.png)

![2,5-dichloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2980460.png)

![2-(methylsulfanyl)-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}pyridine-3-carboxamide](/img/structure/B2980465.png)